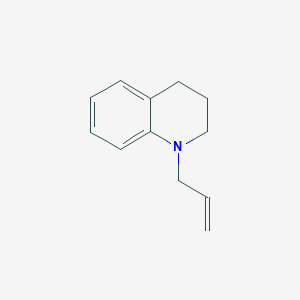

1-Allyl-1,2,3,4-tetrahydroquinoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

80574-15-8 |

|---|---|

Molecular Formula |

C12H15N |

Molecular Weight |

173.25 g/mol |

IUPAC Name |

1-prop-2-enyl-3,4-dihydro-2H-quinoline |

InChI |

InChI=1S/C12H15N/c1-2-9-13-10-5-7-11-6-3-4-8-12(11)13/h2-4,6,8H,1,5,7,9-10H2 |

InChI Key |

PDKJMONWRQHENW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1CCCC2=CC=CC=C21 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Allyl 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Direct Synthetic Approaches

Direct approaches to the tetrahydroquinoline core offer significant advantages in terms of atom economy and operational simplicity, often constructing the heterocyclic ring in a single, well-orchestrated sequence. nih.gov These methods are broadly categorized into multicomponent reactions, which assemble the product from three or more starting materials in one pot, and transition metal-catalyzed cyclizations, which leverage the unique reactivity of metals to forge key intramolecular bonds.

Multicomponent reactions (MCRs) are powerful tools for building molecular complexity from simple precursors in a convergent manner. For the synthesis of 1-Allyl-1,2,3,4-tetrahydroquinoline, the key starting material is typically N-allylaniline, which serves as the nitrogen-containing component of the heterocyclic ring.

The imino-Diels-Alder reaction is a formal [4+2] cycloaddition that provides efficient access to nitrogen-containing six-membered rings. ccspublishing.org.cnresearchgate.net In the context of tetrahydroquinoline synthesis, this reaction involves an in-situ generated imine (the azadiene) reacting with an alkene or other dienophile. The reaction is typically promoted by an acid catalyst, which activates the imine for cycloaddition.

To synthesize this compound via this method, N-allylaniline is reacted with an aldehyde to form an N-allyl-N-aryliminium ion. This cationic species is a highly reactive azadiene that readily engages with an electron-rich alkene (dienophile). The subsequent cycloaddition and rearomatization cascade yield the desired tetrahydroquinoline skeleton. Various acid catalysts have been employed to facilitate this transformation, including silica-supported perchloric acid (HClO₄-SiO₂) and p-toluenesulfonic acid (p-TsOH), which are valued for their mild reaction conditions and operational simplicity. ccspublishing.org.cnchemrxiv.org The choice of dienophile and aldehyde component allows for the introduction of diverse substituents at the C2, C3, and C4 positions of the tetrahydroquinoline ring.

Table 1: Examples of Acid Catalysts in Imino Diels-Alder Reactions for Tetrahydroquinoline Synthesis

| Catalyst | Dienophile Example | Key Features |

| HClO₄-SiO₂ | Styrene | Efficient three-component coupling of anilines, aldehydes, and dienophiles under mild conditions. ccspublishing.org.cn |

| p-TsOH | N-vinyl formamide | Allows for the synthesis of N-(tetrahydroquinolin-4-yl)formamide derivatives in moderate to good yields. chemrxiv.org |

| Ce(SO₄)₂ | N-vinyl amides | Catalyzes a domino ABB′ type imino Diels-Alder reaction with high diastereoselectivity. rsc.org |

The Povarov reaction, first reported in 1963, is a powerful and widely studied method for synthesizing tetrahydroquinolines. eurekaselect.comresearchgate.net It is formally classified as an inverse-electron-demand aza-Diels-Alder reaction. The classical Povarov reaction involves the condensation of an aromatic amine (like N-allylaniline), an aldehyde, and an activated alkene. researchgate.net

The generally accepted mechanism proceeds through the acid-catalyzed formation of an N-aryliminium ion from the aniline (B41778) and aldehyde. This electron-deficient iminium ion then acts as the heterodienophile, undergoing a [4+2] cycloaddition with an electron-rich alkene. The reaction's utility was significantly expanded when it was adapted into a one-pot, three-component procedure (ABC type) using Lewis acids as catalysts. eurekaselect.comresearchgate.net

For the synthesis of the title compound, N-allylaniline serves as the amine component. The reaction with an aldehyde generates the corresponding N-allyl-N-aryliminium ion, which then reacts with a dienophile. This strategy directly installs the allyl group at the N1 position. The versatility of the Povarov reaction allows for numerous variations, including the use of different Lewis acid catalysts (e.g., InCl₃, Sc(OTf)₃) and dienophiles, enabling access to a wide array of substituted 1-allyl-1,2,3,4-tetrahydroquinolines. researchgate.net Mechanochemical approaches have also been developed, offering a more sustainable, solvent-free alternative. mdpi.comucm.es

Table 2: Povarov Reaction Variants for Tetrahydroquinoline Synthesis

| Reaction Type | Components | Catalyst Example | Mechanistic Feature |

| One-pot ABC | Aniline, Aldehyde, Alkene | Lewis Acids (e.g., InCl₃) | In-situ formation of an iminium ion from aniline and aldehyde, followed by cycloaddition with an alkene. eurekaselect.comresearchgate.net |

| ACC' | Aniline, Two equivalents of dienophile | Lewis Acids | The amine reacts with two molecules of the dienophile. eurekaselect.com |

| Aza-Vinylogous | Aromatic amine, α-ketoaldehyde, α,β-unsaturated hydrazone | - (Mechanochemical) | A formal [4+2] cycloaddition between an aromatic imine and a vinylogous donor. mdpi.com |

Transition metal catalysis provides a powerful platform for constructing complex molecular architectures through novel bond formations. Palladium and indium catalysts, in particular, have been successfully applied to the synthesis of the tetrahydroquinoline ring system via intramolecular cyclization strategies.

Palladium-catalyzed cascade reactions are highly efficient processes that create multiple bonds in a single operation. researchgate.net A viable strategy for synthesizing the tetrahydroquinoline core involves the intramolecular cyclization of a suitably functionalized N-allyl aniline derivative. Starting with an N-allyl-N-(2-haloaryl)sulfonamide, a palladium catalyst can initiate a cascade sequence.

The mechanism typically begins with the oxidative addition of a Pd(0) catalyst into the aryl-halide bond. This is followed by an intramolecular migratory insertion (carbopalladation) across the tethered allyl group, forming a new carbon-carbon bond and creating the six-membered heterocyclic ring. The resulting alkylpalladium intermediate can then undergo various terminating steps, such as β-hydride elimination, to regenerate the catalyst and furnish the dihydroquinoline product, which can be subsequently reduced. The N-sulfonyl group acts as an activating and protecting group and can be removed in a final step to yield the desired this compound. This cascade approach allows for the concise assembly of highly substituted quinoline (B57606) frameworks. nih.govresearchgate.net

Table 3: Key Steps in a Plausible Pd-Catalyzed Cascade Cyclization

| Step | Description | Intermediate Type |

| 1. Oxidative Addition | Pd(0) inserts into the C-X bond of an N-allyl-N-(2-haloaryl)sulfonamide. | Arylpalladium(II) complex |

| 2. Migratory Insertion | Intramolecular insertion of the allyl group's double bond into the Aryl-Pd bond. | Alkylpalladium(II) intermediate |

| 3. Termination | e.g., β-Hydride elimination or reductive elimination to form the cyclized product. | Dihydroquinolinium species |

| 4. Reduction/Desulfonation | Reduction of the double bond and removal of the sulfonyl group. | This compound |

Indium(III) chloride (InCl₃) has emerged as a potent Lewis acid catalyst for various organic transformations, including intramolecular Friedel-Crafts reactions. nih.gov This methodology can be effectively applied to the stereocontrolled synthesis of 1,2,3,4-tetrahydroquinolines.

The strategy involves an N-aryl substrate tethered to an allylic electrophile, such as an allyl chloride. In the presence of InCl₃, the allyl chloride is activated, facilitating an intramolecular electrophilic attack by the allyl group onto the electron-rich N-aryl ring. nih.gov This cyclization directly forms the tetrahydroquinoline ring system. A key advantage of this method is the potential for high diastereoselectivity and the generation of enantiomerically enriched products when chiral substrates are used. The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it a valuable tool for constructing the this compound framework, assuming the allyl group is part of the cyclizing chain but a second allyl group is pre-installed on the nitrogen atom. More directly, an intramolecular Friedel-Crafts alkylation of an N-allylaniline derivative bearing an electrophilic center on a side chain can also be envisioned. nih.govsc.edu

Table 4: Characteristics of Indium-Catalyzed Allylic Friedel-Crafts Cyclization

| Feature | Description | Reference |

| Catalyst | InCl₃ (Indium(III) chloride) | A Lewis acid that activates the allylic electrophile. nih.gov |

| Substrate | Allyl chlorides tethered to an N-aryl moiety. | The tether connects the nucleophile (aryl ring) and the electrophile (allyl chloride). nih.gov |

| Reaction | Intramolecular Friedel-Crafts Alkylation | Forms the six-membered heterocyclic ring. nih.gov |

| Outcome | Highly enantiomerically enriched 1,2,3,4-tetrahydroquinolines with good yields and excellent diastereoselectivity. | nih.gov |

Intramolecular Cyclization Strategies

Intramolecular cyclizations are fundamental to the synthesis of cyclic compounds, including the tetrahydroquinoline ring system. By tethering the aniline nitrogen and the allyl-containing side chain in a single molecule, subsequent ring closure can be achieved with high efficiency and regioselectivity.

Acid-catalyzed cyclization is a classic and effective method for constructing the tetrahydroquinoline skeleton, often proceeding through mechanisms like the Pictet-Spengler reaction or intramolecular Friedel-Crafts-type alkylations. In the context of a hypothetical 1-allyl-1-aminoarylcyclohexane precursor, an acid catalyst would protonate the amino group or the allyl double bond, initiating a cascade that leads to ring formation.

A related strategy has been reported for the synthesis of fused-ring tetrahydroquinolines. nih.gov In this case, enamides react with benzyl (B1604629) azide (B81097) in the presence of a strong acid like triflic acid. The acid promotes the rearrangement of the azide to an N-phenyliminium intermediate, which is then attacked by the enamide, followed by cyclization to afford the tetrahydroquinoline product with high diastereoselectivity. nih.gov Another general method involves the acid-catalyzed dehydrative cyclization of 2-aminochalcones, catalyzed by a chiral phosphoric acid, to yield the corresponding quinoline, which is then reduced in situ to the tetrahydroquinoline. organic-chemistry.org While not a direct cycloaddition, these examples demonstrate the utility of acid catalysis in promoting the key C-C bond-forming cyclization step required for the formation of the tetrahydroquinoline ring.

Intramolecular allylic amination provides a direct route to N-heterocycles by forming a C-N bond at an allylic position within the same molecule. Palladium-catalyzed alkene carboamination reactions have proven to be a powerful tool for the enantioselective synthesis of tetrahydroquinolines bearing quaternary stereocenters. researchgate.net

In this approach, an aniline derivative bearing a pendant alkene (such as an allyl or prenyl group) is reacted with an aryl or alkenyl halide in the presence of a palladium catalyst and a chiral ligand (e.g., (S)-Siphos-PE). The reaction proceeds via oxidative addition of the palladium catalyst to the aryl halide, followed by migratory insertion of the tethered alkene. The key C-N bond-forming step is a reductive elimination that closes the ring, generating the tetrahydroquinoline product. This method is notable for its ability to create challenging quaternary centers with high levels of enantioselectivity. researchgate.net

Table 4: Palladium-Catalyzed Intramolecular Carboamination for Tetrahydroquinoline Synthesis

| Substrate (Aminoalkene) | Coupling Partner | Catalyst/Ligand | Product | Yield | ee (%) | Reference |

|---|---|---|---|---|---|---|

| N-(2-(3-methylbut-2-en-1-yl)phenyl)aniline | 4-bromotoluene | Pd₂(dba)₃ / (S)-Siphos-PE | 1,4-dimethyl-4-(p-tolyl)-THQ | 84% | 97% | researchgate.net |

| N-(2-(3-methylbut-2-en-1-yl)phenyl)aniline | 4-bromoanisole | Pd₂(dba)₃ / (S)-Siphos-PE | 4-(4-methoxyphenyl)-1-methyl-4-phenyl-THQ | 83% | 98% | researchgate.net |

| N-(2-allylphenyl)aniline | 4-bromotoluene | Pd₂(dba)₃ / (S)-Siphos-PE | 1-phenyl-4-(p-tolyl)-THQ | 75% | 97% | researchgate.net |

The intramolecular Mizoroki-Heck reaction is a robust palladium-catalyzed method for the formation of C-C bonds and is widely used in heterocycle synthesis. This strategy is particularly effective for the regioselective synthesis of 4-alkylidene-tetrahydroquinolines. researchgate.netdocumentsdelivered.com The reaction involves the cyclization of N-alkenyl-substituted 2-haloanilines. The choice of catalytic system can direct the regioselectivity of the reaction, leading to the formation of either an exocyclic or endocyclic double bond. researchgate.net The typical pathway involves a 6-exo-trig cyclization, which is generally favored.

A powerful extension of this methodology is the Heck-Suzuki cascade reaction. This domino process begins with an intramolecular Heck cyclization, which is then terminated by a Suzuki cross-coupling reaction. This has been applied to the diastereoselective synthesis of tetrahydroquinolines containing both quaternary and tertiary stereocenters from 2-bromo-N-(3-methyl-1-phenylbut-3-en-1-yl)anilines and various aryl boronic acids. researchgate.net The ligand used in the palladium catalytic system plays a crucial role in controlling the diastereoselectivity of the final product. researchgate.net

Table 5: Heck-Type Cyclization for Tetrahydroquinoline Synthesis

| Reaction Type | Substrate | Catalyst/Ligand | Product Type | Yield | d.r. | Reference |

|---|---|---|---|---|---|---|

| Heck-Suzuki Cascade | 2-bromo-N-(3-methyl-1-phenylbut-3-en-1-yl)aniline | Pd₂(dba)₃ / P(t-Bu)₃ | 4,4-disubstituted-THQ | 89% | >20:1 | researchgate.net |

| Intramolecular Heck | N-allyl-2-iodoaniline | Pd(OAc)₂ / PPh₃ | 4-methylene-THQ | 95% | N/A | researchgate.net |

Synthesis via Functionalization of Pre-existing Tetrahydroquinoline Structures

The modification of the basic tetrahydroquinoline framework represents a direct and versatile approach to synthesizing this compound and its derivatives. This strategy is divided into two main categories: the direct allylation of the nitrogen atom and the subsequent chemical transformation of the introduced allyl group.

N-Allylation of 1,2,3,4-Tetrahydroquinoline (B108954) Precursors

The most straightforward method for the synthesis of this compound is the direct N-allylation of 1,2,3,4-tetrahydroquinoline. This reaction is a classic nucleophilic substitution where the secondary amine of the tetrahydroquinoline ring attacks an allyl halide or a related electrophile.

The reaction is typically carried out in the presence of a base to deprotonate the nitrogen atom, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (B128534) (Et₃N). The choice of solvent is crucial and often involves polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF), which facilitate the reaction by solvating the cation of the base.

A general reaction scheme is as follows: 1,2,3,4-Tetrahydroquinoline reacts with an allyl halide (e.g., allyl bromide) in the presence of a base and a suitable solvent to yield this compound.

Different methodologies have been developed to optimize this process. For instance, palladium-catalyzed N-alkylation has been employed for the synthesis of various N-alkylated tetrahydroquinolines, demonstrating the versatility of metal catalysis in forming C-N bonds. nih.gov

Derivatization of the Allyl Moiety on the Tetrahydroquinoline Scaffold

Once the allyl group is installed on the tetrahydroquinoline nitrogen, it serves as a versatile chemical handle for further molecular diversification. The double bond of the allyl group is amenable to a wide array of chemical transformations, allowing for the rapid expansion of libraries of tetrahydroquinoline derivatives. acs.org

Key transformations of the allyl group include:

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This introduces a reactive three-membered ring that can be opened by various nucleophiles.

Dihydroxylation: The allyl group can undergo syn- or anti-dihydroxylation to form a diol. Reagents like osmium tetroxide (OsO₄) followed by a reducing agent or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions are used for this purpose.

Oxidative Cleavage: Treatment with ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond to yield aldehydes or carboxylic acids, respectively.

Hydroboration-Oxidation: This two-step process allows for the anti-Markovnikov addition of water across the double bond, leading to the formation of a primary alcohol.

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalyst), allows for the coupling of the allyl group with other olefins.

These derivatizations are crucial for creating complex molecules with potential applications in drug discovery and materials science. acs.org

Stereoselective and Enantioselective Synthesis

The development of methods to control the stereochemistry during the synthesis of allylated tetrahydroquinolines is of paramount importance, as the biological activity of chiral molecules often depends on their specific three-dimensional arrangement.

Diastereoselective Allylation Approaches

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. In the context of tetrahydroquinolines, this often involves introducing a substituent, such as an allyl group, in a controlled manner relative to an existing stereocenter on the ring.

One notable strategy involves a highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted p-quinone methides with cyanoalkenes. nih.govfrontiersin.org This method constructs the tetrahydroquinoline core and sets the stereochemistry at the C4 position simultaneously, achieving excellent diastereoselectivities (>20:1 dr) and high yields. nih.govfrontiersin.org Although this method builds the ring rather than functionalizing a pre-existing one, it highlights a powerful approach to diastereomerically pure substituted tetrahydroquinolines.

Another approach is the tandem reaction of arynes with β-amino ketones, which proceeds through a cascade insertion-cyclization process to afford N-aryl tetrahydroquinolines with excellent anti-selectivity. nih.gov This method allows for the construction of the tetrahydroquinoline skeleton with high control over the relative stereochemistry of the substituents. nih.gov

Enantioselective Methodologies

Enantioselective synthesis focuses on producing one specific enantiomer of a chiral molecule. Several advanced catalytic systems have been developed for the enantioselective synthesis of allylated tetrahydroquinolines.

A prominent method is the copper(I) hydride-catalyzed asymmetric hydroallylation of 1,2-dihydroquinolines. acs.orgnih.govacs.org This reaction, utilizing a chiral phosphine (B1218219) ligand such as (R,R)-Ph-BPE, introduces an allyl group at the C4 position of the tetrahydroquinoline ring with high yields and excellent enantioselectivity. acs.orgnih.govacs.org This strategy is particularly valuable as it provides access to optically active 4-allyl-tetrahydroquinolines, which are versatile building blocks for further synthesis. acs.org

Table 1: Enantioselective Copper-Catalyzed Hydroallylation of 1,2-Dihydroquinolines

| Substrate (1,2-Dihydroquinoline) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| N-Tosyl-1,2-dihydroquinoline | CuCl/(R,R)-Ph-BPE | Good | Excellent | acs.orgnih.govacs.org |

| N-Boc-1,2-dihydroquinoline | CuCl/(R,R)-Ph-BPE | Good | Excellent | acs.orgnih.govacs.org |

Another powerful technique is the palladium-catalyzed intramolecular carboamination of aniline derivatives that have a pendant alkene. nih.gov Using a chiral ligand like (S)-Siphos-PE, this reaction can generate tetrahydroquinolines containing quaternary carbon stereocenters with high levels of enantiomeric induction. nih.gov The reaction conditions can be tuned to accommodate a variety of aryl and alkenyl halides, demonstrating broad substrate scope. nih.gov

Table 2: Enantioselective Pd-Catalyzed Carboamination for Tetrahydroquinoline Synthesis

| Substrate | Aryl/Alkenyl Halide | Catalyst System | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| N-(2-allyl-4-methoxyphenyl)aniline | 4-bromobenzophenone | Pd₂(dba)₃ / (S)-Siphos-PE | Good | High | nih.gov |

| N-(2-allyl-4-(dimethylamino)phenyl)aniline | p-tBu-C₆H₄-Br | Pd₂(dba)₃ / (S)-Siphos-PE | 95 | 95:5 | nih.gov |

Furthermore, chiral phosphoric acids have been utilized as catalysts for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones via a dehydrative cyclization followed by an asymmetric reduction. organic-chemistry.org These organocatalytic methods offer a metal-free alternative for producing chiral tetrahydroquinoline structures with excellent yields and enantioselectivities. organic-chemistry.org

Reaction Mechanisms and Mechanistic Elucidation Studies

Detailed Pathways of Cyclization Reactions

The core structure of 1-allyl-1,2,3,4-tetrahydroquinoline is frequently assembled through cyclization reactions. A significant focus of research is to unravel the nature of the intermediates involved and the specific pathways they traverse.

In numerous synthetic strategies for tetrahydroquinolines, the formation of ionic intermediates such as iminium ions is a pivotal step. researchgate.netwikipedia.org The Povarov reaction, a powerful tool for synthesizing tetrahydroquinolines, proceeds through an acid-catalyzed mechanism where an arylimine intermediate is activated. researchgate.netwikipedia.org This activation facilitates a formal [4+2] cycloaddition with an electron-rich alkene. researchgate.net Specifically, in a three-component reaction to form N-allyl-tetrahydroquinolines, an acid catalyst, such as p-toluenesulfonic acid or indium(III) chloride, promotes the in-situ generation of a cationic 2-azadiene intermediate from N-allylaniline and formaldehyde. nih.gov This intermediate then reacts with a dienophile like N-vinyl-2-pyrrolidinone in what is considered a formal inverse electron demand [4π+ + 2π] cycloaddition. nih.gov

Mechanistic studies have provided evidence for these ionic pathways. The reaction of N-phenyl tetrahydroisoquinoline with copper catalysts, for instance, has been shown through NMR spectroscopy to form an iminium dichlorocuprate as the reactive intermediate, which has been structurally characterized. acs.org The formation of such iminium ion intermediates is a common feature in the cyclization of related nitrogen-containing heterocycles. organic-chemistry.orgnih.gov

While ionic pathways are prevalent, radical mechanisms also contribute to the synthesis of tetrahydroquinolines. These reactions can be initiated by single-electron transfer (SET) oxidants. nih.gov For example, the Povarov reaction can be promoted by helquats, which act as SET oxidants to generate a cation-radical intermediate. nih.gov Another approach involves the generation of arylselenyl radicals from diaryl diselenides, which can initiate a cascade cyclization of N-(2-alkynyl)anilines to form quinoline (B57606) structures. nih.gov

Radical cyclization is a key step in various synthetic routes. For instance, an amidyl radical, generated from a precursor like N-allyl-N-chlorotosylamide, can undergo intermolecular addition to an alkene, followed by a 5-exo radical cyclization to form a pyrrolidine (B122466) ring system. rsc.org While not a direct synthesis of the tetrahydroquinoline ring, this illustrates the principle of radical addition-cyclization. rsc.org In the context of tetrahydroquinolines, an iron-catalyzed intramolecular nitrene C-H insertion has been proposed to proceed through a benzylic radical intermediate, which then cyclizes. nih.gov

Role of Catalysis in Mechanistic Transformations

Catalysis is fundamental to the efficient and selective synthesis of this compound and its derivatives. The choice of catalyst dictates the reaction mechanism and, consequently, the outcome of the transformation.

Lewis acids are widely used to catalyze the formation of tetrahydroquinolines by activating imine intermediates. researchgate.netwikipedia.org Various Lewis acids have been shown to be effective, including boron trifluoride, scandium(III) triflate, and gadolinium triflate. wikipedia.orgnih.gov In the Povarov reaction, the Lewis acid coordinates to the imine, increasing its electrophilicity and facilitating the cycloaddition step. wikipedia.org

Indium(III) chloride (InCl₃) has proven to be a particularly efficient catalyst for imino Diels-Alder reactions to synthesize tetrahydroquinoline derivatives, often resulting in excellent yields and short reaction times under mild conditions. nih.govrameshrasappan.com It is effective in activating the imine double bond for cycloaddition. rameshrasappan.com Similarly, aluminum chloride (AlCl₃) has been investigated for its catalytic performance in the cyclocondensation of anilines with cyclic enol ethers, demonstrating good activity. researchgate.net The tert-amino effect reaction, leading to tetrahydroquinoline nitroesters, can be effectively catalyzed by magnesium triflate. nih.gov

Table 1: Comparison of Catalysts in the Synthesis of N-Allyl/Propargyl Tetrahydroquinolines nih.gov

| Entry | N-Substituent | Catalyst (20 mol%) | Time (h) | Yield (%) |

| 1 | Allyl | p-TsOH | 12 | 93 |

| 2 | Allyl | InCl₃ | 14 | 85 |

| 3 | Propargyl | p-TsOH | 18 | 65 |

| 4 | Propargyl | InCl₃ | 12 | 90 |

Transition metals provide a versatile toolkit for synthesizing tetrahydroquinolines through various catalytic cycles.

Palladium: Palladium catalysts are extensively used for cyclization reactions. acs.orgacs.orgresearchgate.netnih.gov A common strategy involves an intramolecular Heck reaction. Other palladium-catalyzed methods include reductive asymmetric cyclization of N-tosyl-tethered 1,7-enynes, where a hydropalladation of the alkyne initiates the cyclization cascade. acs.org Formal (4+2) cycloadditions involving the activation of C(sp³)–H bonds have also been developed using palladium catalysts in combination with specific amino acid ligands. acs.org Furthermore, palladium-catalyzed intermolecular [4+2] cycloaddition reactions, where the stereochemical outcome can be controlled by the choice of chiral ligand, offer a pathway to highly substituted, chiral tetrahydroquinolines. nih.gov

Rhodium: Rhodium catalysts are effective for the asymmetric synthesis of functionalized 1,2,3,4-tetrahydroquinolines. Highly enantioselective hydrogenations of o-nitrocinnamyl substrates, catalyzed by rhodium complexes, can produce chiral intermediates that are subsequently cyclized to form the tetrahydroquinoline core with excellent enantiomeric excess (>98% ee). nih.gov

Indium: As mentioned previously, indium(III) chloride is a highly effective Lewis acid catalyst for the synthesis of N-allyl tetrahydroquinolines via a one-pot multicomponent cationic imino Diels-Alder reaction. nih.gov Its ability to efficiently activate imines under mild conditions makes it a valuable catalyst in this context. rameshrasappan.com

Analysis of Stereochemical Control Elements in Reaction Mechanisms

Achieving stereochemical control is a primary objective in the synthesis of substituted tetrahydroquinolines, which can possess multiple stereocenters. The reaction mechanism is the determining factor for the stereochemical outcome.

In palladium-catalyzed asymmetric cyclizations, the choice of the chiral ligand is paramount for controlling the stereoselectivity. nih.gov By switching between different chiral ligands, it is possible to achieve a stereodivergent synthesis, providing access to various diastereomers of the tetrahydroquinoline product. nih.gov For example, a palladium-catalyzed reductive asymmetric cyclization of N-tosyl-tethered 1,7-enynes has been developed to synthesize chiral 1,2,3,4-tetrahydroquinolines with high yields and excellent enantioselectivities. acs.org

In Lewis acid-catalyzed reactions like the Povarov reaction, the use of chiral catalysts, such as chiral phosphoric acids, can induce high levels of enantioselectivity. researchgate.net These catalysts create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. The stereoselectivity in these reactions is influenced by the steric and electronic properties of both the catalyst and the substrates. wikipedia.orgnih.gov

Spectroscopic Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of an organic compound in solution.

¹H NMR (Proton NMR) is used to identify the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-Allyl-1,2,3,4-tetrahydroquinoline, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the tetrahydroquinoline core and the allyl group.

Aromatic Protons: The protons on the benzene (B151609) ring of the tetrahydroquinoline moiety would typically appear in the downfield region, approximately between 6.5 and 7.5 ppm. The substitution pattern would lead to a complex splitting pattern.

Allyl Protons: The allyl group would exhibit characteristic signals. The proton on the carbon double-bonded to two other carbons would be a multiplet in the region of 5.7-6.0 ppm. The terminal vinyl protons would appear as two separate signals between 5.0 and 5.3 ppm. The protons on the CH₂ group attached to the nitrogen would be a doublet around 3.8-4.2 ppm.

Tetrahydroquinoline Ring Protons: The protons of the saturated heterocyclic ring would show signals in the upfield region. The CH₂ group adjacent to the nitrogen (C2) would likely resonate around 3.3-3.5 ppm as a triplet. The CH₂ group at C3 would be a multiplet around 1.9-2.1 ppm, and the CH₂ group at C4, adjacent to the aromatic ring, would appear as a triplet around 2.7-2.9 ppm.

¹³C NMR (Carbon-13 NMR) provides information about the number of different types of carbon atoms and their electronic environment. The expected approximate chemical shifts for this compound are:

Aromatic Carbons: Signals for the carbons of the benzene ring would be found in the range of 115-145 ppm.

Allyl Carbons: The carbons of the allyl group would have distinct chemical shifts. The CH carbon of the double bond would be around 134 ppm, while the terminal CH₂ of the double bond would be near 117 ppm. The CH₂ carbon attached to the nitrogen would be in the region of 55-60 ppm.

Tetrahydroquinoline Ring Carbons: The aliphatic carbons of the tetrahydroquinoline ring would appear at higher field strengths. C2 would be expected around 50 ppm, C3 around 22 ppm, and C4 around 28 ppm.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to definitively assign the proton and carbon signals by showing correlations between them. A COSY spectrum would reveal which protons are coupled to each other, helping to trace the connectivity within the allyl and tetrahydroquinoline ring systems. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule by detecting the absorption of infrared radiation at characteristic frequencies. For this compound, the IR spectrum would be expected to show the following key absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (aliphatic) | 2850-3000 |

| C=C stretching (alkene) | 1640-1680 |

| C=C stretching (aromatic) | 1450-1600 |

| C-N stretching (aromatic amine) | 1250-1360 |

| C-N stretching (aliphatic amine) | 1020-1250 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound (C₁₂H₁₅N), the expected molecular weight is approximately 173.25 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 173.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition and thus confirm the molecular formula of the compound. For C₁₂H₁₅N, the exact mass would be calculated and compared to the experimental value to confirm the identity of the synthesized molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to be similar to that of the parent 1,2,3,4-tetrahydroquinoline (B108954), as the allyl group is not a strong chromophore. The spectrum would likely exhibit absorption maxima characteristic of the substituted benzene ring, typically showing π → π* transitions. For 1,2,3,4-tetrahydroquinoline in ethanol, characteristic absorption maxima are observed around 240 nm and 290 nm. Similar absorption bands would be expected for its N-allyl derivative.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis would provide unambiguous proof of its molecular structure. This technique would yield precise bond lengths, bond angles, and conformational details of the molecule in the solid state. Furthermore, if a chiral version of the molecule were synthesized, X-ray crystallography of a salt with a chiral counter-ion could be used to determine the absolute configuration of the stereocenters. There is no information in the reviewed literature to indicate that a crystal structure of this compound has been determined.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules due to its excellent balance of computational cost and accuracy. youtube.com It is widely used to predict the properties of quinoline (B57606) and its derivatives. nih.govfigshare.com

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. youtube.com For 1-Allyl-1,2,3,4-tetrahydroquinoline, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its equilibrium geometry. figshare.com These calculations provide precise values for bond lengths, bond angles, and dihedral angles. While specific data for the title compound is not prevalent, studies on related structures like 6-methyl-1,2,3,4-tetrahydroquinoline (B1209702) and other heterocycles provide a reference for the expected structural parameters. figshare.com

A key challenge in such calculations can be the accurate description of weak interactions, for instance, between a metal and an allyl group, where some DFT functionals have been shown to overestimate bond distances. nih.gov However, for organic structures like this compound, modern DFT methods are generally reliable.

Once the geometry is optimized, a range of electronic properties can be calculated. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. figshare.com A smaller gap suggests higher reactivity. Other important calculated properties include the molecular electrostatic potential (MEP) map, which identifies nucleophilic and electrophilic sites, and the dipole moment, which influences solubility and intermolecular interactions. nih.govunesp.br

Table 1: Illustrative DFT-Calculated Properties for a Tetrahydroquinoline Derivative

| Property | Illustrative Value | Significance |

| Total Energy | -578.9 Hartree | Thermodynamic stability indicator |

| HOMO Energy | -5.8 eV | Electron-donating capability |

| LUMO Energy | -0.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 1.9 Debye | Polarity and intermolecular interactions |

Determination of Reaction Energetics and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway, including intermediates and transition states. A prominent reaction for synthesizing the tetrahydroquinoline core is the Povarov reaction, a [4+2] cycloaddition. researchgate.netsci-rad.com Theoretical studies on this reaction have shown that it often proceeds through a stepwise mechanism rather than a concerted one, with DFT calculations helping to identify cationic intermediates and determine the activation energies for each step. researchgate.net

For this compound, a key reaction of interest is its synthesis via N-alkylation of 1,2,3,4-tetrahydroquinoline (B108954). acs.org Computational analysis of this reaction would involve:

Locating Transition States (TS): Finding the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction.

Calculating Activation Energy (ΔE‡): The energy difference between the reactants and the transition state, which determines the reaction rate.

Calculating Reaction Energy (ΔErxn): The energy difference between the products and reactants, indicating if the reaction is exothermic or endothermic.

These calculations can reveal the feasibility of a synthetic route and help optimize reaction conditions by understanding the influence of catalysts or substituents on the energy profile. researchgate.netresearchgate.net

Table 2: Illustrative Reaction Energetics for N-Allylation of a Tetrahydroquinoline

| Parameter | Illustrative Energy (kcal/mol) | Description |

| Activation Energy (ΔE‡) | +25.5 | Energy barrier that must be overcome for the reaction to occur. |

| Reaction Energy (ΔErxn) | -15.2 | Overall energy change; a negative value indicates an exothermic reaction. |

| Transition State Structure | [Description of key bond forming/breaking] | The specific geometry at the highest point of the energy profile. |

Electron Localization Function (ELF) Analysis for Bonding Characterization

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry that provides a chemically intuitive picture of electron pairing and localization. researchgate.netwikipedia.org It maps regions of space where the probability of finding a like-spin electron pair is high. wikipedia.org An ELF analysis allows for a clear distinction between different types of chemical bonds (covalent, ionic, metallic) and non-bonding features like lone pairs. researchgate.netlabinsights.nl

For this compound, an ELF analysis would be particularly insightful for characterizing the N-C bond of the allyl group. Studies on similar bonds, such as the N-O bond in oxaziridine, have used ELF to reveal bonding character that deviates from a simple covalent picture. d-nb.info The analysis involves identifying "attractors" in the ELF field, which correspond to atomic cores, bonds, and lone pairs. The population and shape of the basin associated with a bonding attractor can quantify its covalent or ionic character. d-nb.info This method can visualize the delocalization of electrons and provide a more nuanced understanding of the electronic structure than simple orbital models. d-nb.inforesearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While DFT calculations focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time, providing insights into the conformational flexibility and dynamic behavior of a molecule. nih.govnih.gov

The conformational landscape of a molecule dictates its shape, which in turn affects its biological activity and reactivity. nih.govchemistrysteps.comyoutube.com For this compound, the saturated part of the ring system and the flexible N-allyl group allow for multiple conformations. MD simulations can explore this landscape by simulating the molecule's trajectory over nanoseconds. nih.gov Analysis of this trajectory can identify the most populated conformers, the energy barriers between them, and the flexibility of different parts of the molecule, such as the puckering of the heterocyclic ring and the rotational freedom of the allyl substituent. umanitoba.cayoutube.com This information is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site.

Quantum Chemical Calculations for Prediction of Spectroscopic Signatures (e.g., Electronic Circular Dichroism (ECD) Spectra)

Quantum chemical calculations are essential for predicting and interpreting various spectroscopic data. A particularly powerful application is the prediction of Electronic Circular Dichroism (ECD) spectra for chiral molecules. nih.gov Since this compound is chiral, ECD spectroscopy, supported by theoretical calculations, can be used to determine its absolute configuration.

The standard approach involves using Time-Dependent Density Functional Theory (TD-DFT) to calculate the excitation energies and rotational strengths of the molecule's electronic transitions. researchgate.net The calculated spectrum is then compared with the experimental one. A good match between the calculated spectrum of a specific enantiomer (e.g., R-enantiomer) and the experimental spectrum allows for the unambiguous assignment of the absolute configuration of the synthesized compound. researchgate.netnih.gov The accuracy of these predictions depends heavily on the chosen functional and the proper consideration of conformational flexibility.

Molecular Docking and Binding Free Energy Calculations to understand ligand-scaffold interactions

Given the prevalence of the tetrahydroquinoline scaffold in drug discovery, understanding how its derivatives interact with biological targets is of paramount importance. mdpi.commdpi.com Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein. unesp.br

In a typical docking study, this compound would be placed into the active site of a target protein. The algorithm then samples various poses and scores them based on a scoring function that estimates the binding affinity. researchgate.netscielo.br This provides a model of the binding mode, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and π-stacking. researchgate.netekb.eg

While docking provides a quick estimate, more rigorous methods are needed to accurately predict binding affinity. Binding free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), offer more quantitative predictions. tandfonline.commdpi.comwustl.edu These methods combine snapshots from MD simulations with sophisticated models to calculate the free energy of binding (ΔG_bind). Studies on tetrahydroquinoline derivatives targeting bromodomains, for example, have used FEP to achieve good correlation with experimental binding data. tandfonline.com Such calculations are critical for lead optimization, allowing chemists to predict how modifications to the molecular structure will affect its binding potency. mdpi.com

Table 3: Illustrative Molecular Docking and Binding Free Energy Results for a Tetrahydroquinoline Ligand

| Target Protein | Docking Score (kcal/mol) | Calculated ΔG_bind (MM/GBSA) (kcal/mol) | Key Interacting Residues |

| Kinase X | -9.5 | -45.7 | TYR-85, VAL-92, LEU-145 |

| Bromodomain Y | -8.8 | -38.2 | ASN-140, TRP-81, PRO-82 |

| Protease Z | -7.9 | -31.5 | ASP-25, GLY-27, ILE-50 |

Advanced Synthetic Applications and Functionalization of 1 Allyl 1,2,3,4 Tetrahydroquinoline

Scaffold Diversification for Library Generation and Medicinal Chemistry Research

The 1,2,3,4-tetrahydroquinoline (B108954) core is a prominent feature in numerous biologically active natural products and synthetic pharmaceuticals. nih.govgfcollege.inresearchgate.net This has made it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in active compounds. The allyl group at the N-1 position of 1-allyl-1,2,3,4-tetrahydroquinoline offers a reactive handle for a variety of chemical transformations, making it an ideal starting point for generating libraries of diverse compounds for drug discovery and chemical biology research. gfcollege.innih.gov

The development of solid-phase synthesis methodologies has further expanded the potential for creating large libraries of tetrahydroquinoline-based polycyclic compounds. nih.gov By anchoring a tetrahydroquinoline derivative to a solid support, chemists can efficiently perform a series of reactions to build complex molecular architectures. nih.gov This approach is particularly valuable for generating novel, natural product-like polycyclic derivatives that can be used as chemical probes to investigate biological processes. nih.gov The ability to systematically modify the tetrahydroquinoline scaffold allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing the biological activity of lead compounds. nih.govrsc.orgscispace.com

Table 1: Bioactive Compounds Containing the Tetrahydroquinoline Scaffold

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Nicainoprol | Antiarrhythmic drug | nih.govmdpi.com |

| Oxamniquine | Schistosomicide | nih.govmdpi.comwikipedia.org |

| Virantmycin | Antiviral and antifungal antibiotic | nih.govmdpi.com |

| Helquinoline | Antibiotic properties | nih.gov |

| Cuspareine | Antibacterial and cytotoxic activity | nih.gov |

| (+)-Aspernomine | Potent cytotoxic agent | nih.govmdpi.com |

| (−)-Isoschizogaline | Potentially useful antibiotic | nih.govmdpi.com |

| (−)-Martinellic acid | Bradykinin B1 and B2 receptor antagonist | nih.govmdpi.com |

Development of More Complex Molecular Architectures and Polycyclic Systems

The strategic functionalization of this compound enables the construction of intricate molecular architectures and polycyclic systems. A key reaction in this endeavor is ring-closing metathesis (RCM), which can be employed on derivatives of this compound to form new rings. For instance, an eight-membered enamide lactam has been synthesized using an RCM approach, demonstrating the feasibility of creating medium-sized rings within a polycyclic framework. nih.gov

Domino reactions, also known as tandem or cascade reactions, provide an efficient pathway to complex molecules from simple starting materials. nih.gov These reactions involve multiple bond-forming events in a single synthetic operation, often leading to the rapid assembly of polycyclic systems. nih.gov For example, a metal-mediated heterocyclization involving an intramolecular nitrene C-H insertion has been used to create 2-aryl-1,2,3,4-tetrahydroquinolines. nih.govmdpi.com Another approach involves the thermal annulation of N-(2-alkenylphenyl)amino-substituted Fischer carbenes to yield tetrahydroquinolines. mdpi.com These methods highlight the power of harnessing the inherent reactivity of the tetrahydroquinoline nucleus and its substituents to forge complex, multi-ring structures.

Derivatization Reactions for Diverse Substituent Patterns

The ability to introduce a variety of substituents at different positions on the this compound molecule is essential for fine-tuning its properties.

The tetrahydroquinoline ring itself can be functionalized in several ways. Domino reactions have proven particularly useful for creating tetrahydroquinolines with previously inaccessible substitution patterns. nih.gov For example, a reduction-reductive amination strategy has been used to convert 2-nitroarylketones and aldehydes into tetrahydroquinolines with high diastereoselectivity. nih.gov Another domino sequence involves a reductive amination followed by a nucleophilic aromatic substitution (SNAr) to produce tetrahydroquinolines. nih.gov Furthermore, the tetrahydroquinoline ring can be a part of more complex fused systems, such as in 1,2,3,4-tetrahydro-1-acridone analogues, which have been investigated as potential dual inhibitors for amyloid-beta and tau aggregation. nih.gov

The allyl group is a versatile functional handle that can be readily modified. Its double bond can participate in a variety of reactions, including:

Oxidation: The double bond can be oxidized to form diols, epoxides, or be cleaved to yield aldehydes or carboxylic acids.

Metathesis: As mentioned earlier, ring-closing metathesis is a powerful tool for forming new rings. Cross-metathesis can be used to introduce different substituents onto the allyl side chain.

Addition Reactions: The double bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydroboration-oxidation, to introduce a range of functional groups.

These modifications allow for the systematic exploration of how changes to the N-1 substituent affect the biological activity of the resulting compounds.

Exploitation as Building Blocks in Natural Product Synthesis

The structural motif of tetrahydroquinoline is found in a wide range of natural products, making this compound and its derivatives valuable building blocks in the total synthesis of these complex molecules. nih.govresearchgate.net The principles of modular synthesis, where complex molecules are assembled from smaller, pre-functionalized building blocks, are well-suited for incorporating the tetrahydroquinoline core. nih.gov The development of enantioselective methods for synthesizing functionalized 1,2,3,4-tetrahydroquinolines has been a significant advancement in this area. nih.gov For example, highly enantioselective rhodium-catalyzed asymmetric hydrogenation and Sharpless epoxidation of o-nitrocinnamyl substrates can produce intermediates that are then converted into tetrahydroquinoline derivatives. nih.gov This control over stereochemistry is critical in natural product synthesis, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,3,4-Tetrahydroquinoline |

| 1,2,3,4-Tetrahydro-1-acridone |

| (+)-Aspernomine |

| (−)-Isoschizogaline |

| (−)-Martinellic acid |

| 2-Aryl-1,2,3,4-tetrahydroquinoline |

| 2-Nitroarylketone |

| Benzostatin |

| Cuspareine |

| Fischer carbene |

| Helquinoline |

| N-(2-Alkenylphenyl)amino-substituted Fischer carbene |

| Nicainoprol |

| o-Nitrocinnamyl substrate |

| Oxamniquine |

Future Research Trajectories

Exploration of Novel, Eco-Friendly, and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes to 1-allyl-1,2,3,4-tetrahydroquinoline and its derivatives is a paramount goal for future research. Current methods often rely on traditional approaches that may involve harsh reaction conditions or the use of hazardous materials. Future efforts will likely focus on the following areas:

Green Solvents and Catalysts: The use of water, ionic liquids, or other environmentally friendly solvents in the synthesis of tetrahydroquinolines is a growing trend. researchgate.netresearchgate.net Research into catalysts derived from biomass or earth-abundant metals is also gaining traction, aiming to replace precious metal catalysts. researchgate.net For instance, p-sulfonic acid calix researchgate.netarene has been used as a non-toxic, reusable catalyst in water for the synthesis of furano[3,2-c]-1,2,3,4-tetrahydroquinolines. researchgate.net

One-Pot and Multicomponent Reactions: Domino, tandem, or cascade reactions, where multiple transformations occur in a single operation without isolating intermediates, are highly efficient and atom-economical. nih.gov Future research will likely focus on developing novel one-pot syntheses for this compound, minimizing waste and simplifying procedures. acs.org An example is the one-pot three-component cyclocondensation of aromatic amines, aldehydes, and cyclopentadiene (B3395910) in water or ionic liquids. researchgate.net

Electrochemical Synthesis: Electrochemical methods offer a green alternative for synthesizing tetrahydroquinoline derivatives by using electricity to drive reactions, often under mild conditions. rsc.org

Biocatalysis: The use of enzymes, such as norcoclaurine synthase and O-methyltransferases, presents a highly selective and environmentally friendly approach to synthesizing allylated tetrahydroisoquinolines, a related class of compounds. ucl.ac.uk This suggests a potential avenue for the asymmetric synthesis of this compound derivatives.

A recent study demonstrated a green and efficient methodology for the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives, highlighting the move towards more sustainable practices. nih.gov

Development of Highly Selective and Efficient Catalytic Systems

The discovery of new and improved catalytic systems is crucial for the selective and efficient synthesis of this compound. Future research in this area will likely concentrate on:

Noble-Metal-Free Catalysis: While noble metals like palladium and ruthenium have been effective, there is a strong push to develop catalysts based on more abundant and less expensive metals such as cobalt, nickel, and iron. jst.go.jpresearchgate.net A dual cobalt/organophotoredox catalyst system has been successfully used for the C–H allylation of N-aryl tetrahydroisoquinolines, offering a noble-metal-free alternative. jst.go.jp

Asymmetric Catalysis: The development of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, is essential for the enantioselective synthesis of specific stereoisomers of this compound, which can have different biological activities. organic-chemistry.org

Photoredox Catalysis: Visible-light-induced reactions are gaining prominence as a mild and efficient way to trigger chemical transformations. organic-chemistry.org The combination of photoredox catalysis with other catalytic methods can lead to novel and powerful synthetic strategies.

Pincer Catalysts: Manganese(I) PN3 pincer complexes have been shown to be effective in the synthesis of 1,2,3,4-tetrahydroquinolines via the borrowing hydrogen methodology, which is an atom-efficient process with water as the only byproduct. acs.org

The following table summarizes various catalytic systems used in the synthesis of tetrahydroquinoline derivatives:

| Catalyst Type | Metal/Compound | Reaction Type | Key Features |

| Lewis Acid | AlCl₃, InCl₃, Sc(OTf)₃ | Cyclocondensation | Can be used in water, efficient. researchgate.netresearchgate.net |

| Brønsted Acid | Chiral Phosphoric Acid | Dehydrative Cyclization/Asymmetric Reduction | Enables enantioselective synthesis. organic-chemistry.org |

| Noble Metal | Gold | Hydroamination/Transfer Hydrogenation | High efficiency and enantioselectivity. organic-chemistry.org |

| Base Metal | Cobalt/Organophotoredox | C-H Allylation | Noble-metal-free, regioselective. jst.go.jp |

| Pincer Complex | Manganese(I) PN3 | Borrowing Hydrogen | Atom-efficient, water as byproduct. acs.org |

| Boronic Acid | Arylboronic Acid | Reductive Alkylation | Metal-free, mild conditions. acs.orgorganic-chemistry.org |

Advanced Computational Modeling for Rational Design and Mechanistic Prediction

Computational chemistry plays an increasingly vital role in modern drug discovery and development. For this compound, future computational studies will likely focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. rsc.orgresearchgate.net This information can help in understanding reaction mechanisms and predicting the properties of new compounds.

Molecular Docking and Dynamics Simulations: These computational tools are essential for predicting how molecules will interact with biological targets, such as proteins and enzymes. mdpi.com By simulating the binding of this compound derivatives to specific receptors, researchers can rationally design new compounds with improved affinity and selectivity.

ADME-Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-tox) properties of new chemical entities. mdpi.com This allows for the early identification of potentially problematic candidates, saving time and resources in the drug development process.

Recent research has utilized molecular docking to identify potential interactions of tetrahydroquinoline derivatives with the G protein-coupled estrogen receptor (GPER), guiding the synthesis of new compounds with antiproliferative activity. mdpi.com

Strategic Design for New Chemical Entities Leveraging the this compound Motif

The 1,2,3,4-tetrahydroquinoline (B108954) scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govresearchgate.netnih.gov The strategic design of new chemical entities (NCEs) based on the this compound motif will be a major focus of future research. Key therapeutic areas of interest include:

Anticancer Agents: Tetrahydroquinoline derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of NF-κB transcriptional activity and the induction of apoptosis. researchgate.netresearchgate.netnih.gov Future designs will likely focus on optimizing these activities and improving selectivity for cancer cells.

Antimicrobial and Antiviral Agents: The tetrahydroquinoline core is found in compounds with antibacterial and antiviral properties. nih.gov The design of novel this compound derivatives could lead to new treatments for infectious diseases.

Central Nervous System (CNS) Agents: Tetrahydroisoquinolines, structurally related to tetrahydroquinolines, are known to interact with various CNS receptors, including serotonin (B10506) (5-HT1A) and melanocortin receptors. nih.govnih.gov This suggests that this compound derivatives could be designed as potential treatments for neurological and psychiatric disorders.

Cardiovascular and Metabolic Disease Agents: Derivatives of tetrahydroquinoline have been investigated as antiarrhythmic drugs and as inhibitors of cholesteryl ester transfer protein (CETP), which could be beneficial in treating cardiovascular diseases. nih.govnih.gov

The design of NCEs will involve structure-activity relationship (SAR) studies to understand how modifications to the this compound scaffold affect biological activity. nih.govrsc.org This will enable the rational design of more potent and selective drug candidates.

Q & A

Basic Synthesis Strategies

Q: What are the common synthetic methodologies for preparing 1-allyl-1,2,3,4-tetrahydroquinoline derivatives, and how do reaction conditions influence regioselectivity? A:

- Lewis Acid-Catalyzed Cyclization : Traditional methods employ Lewis acids like Yb(OTf)₃ or Fe-based catalysts for Diels–Alder or Povarov reactions. These reactions often require anhydrous conditions and yield mixtures of cis/trans isomers .

- Green Catalysis : Ionic liquids (e.g., [NMPH]H₂PO₄) offer reusable, non-toxic alternatives, enabling N-hydroxyethyl-substituted derivatives with >90% yields under mild conditions .

- Polyphosphoric Acid (PPA) Mediated Routes : PPA facilitates intramolecular cyclization of N-aryl allyl anilines, producing tetrahydroquinolines with fused ring systems (e.g., julolidine) .

- Regioselectivity Drivers : Substituent electronic effects (e.g., electron-withdrawing groups on the aniline moiety) and steric hindrance from allyl groups direct cyclization pathways .

Advanced Synthesis: Enantioselective Control

Q: How can enantioselective synthesis of 3,4-cis-1,2,3,4-tetrahydroquinolines be achieved, and what catalytic systems are most effective? A:

- Palladium-Catalyzed Annulation : Cationic Pd(II) complexes enable diastereo- and enantioselective cyclization of N-tosyl-aniline tethered allenyl aldehydes with arylboronic acids, achieving >95% ee and 3,4-cis selectivity .

- Ruthenium-Catalyzed Allenylidene-Ene Cyclization : Chiral diruthenium complexes induce asymmetric intramolecular cyclization, yielding chromane and tetrahydroquinoline derivatives with up to 99% ee .

- Key Parameters : Ligand design (e.g., chiral phosphines) and solvent polarity critically impact stereochemical outcomes .

Structural Characterization Techniques

Q: What advanced analytical methods are used to resolve structural ambiguities in tetrahydroquinoline derivatives? A:

- X-Ray Crystallography : Determines precise bond angles (e.g., N-atom bond-angle sums of 347–355°) and supramolecular interactions (e.g., C–H···O hydrogen bonds in 1-benzylsulfonyl derivatives) .

- TD-DFT Calculations : Predicts UV absorption bands (e.g., π→π* transitions in benzenesulfonyl-tetrahydroquinolines) and correlates experimental solvent effects with theoretical HOMO–LUMO gaps .

- NMR Spectroscopy : Distinguishes cis/trans isomers via coupling constants (e.g., J values for axial vs. equatorial protons) .

Catalytic Dehydrogenation for Functionalization

Q: How can 1,2,3,4-tetrahydroquinoline be efficiently dehydrogenated to quinolone, and what catalysts maximize selectivity? A:

- Fe-ISAS/CN Catalysts : Atomically dispersed Fe on N-doped carbon achieves 100% conversion and selectivity for quinolone via radical-mediated dehydrogenation. Recyclability (5 cycles, 82% retention) is superior to nanoparticle-based systems .

- Mechanistic Insight : Synergy between Fe single-atom sites and N-doped carbon enhances H₂ dissociation and stabilizes intermediates .

Addressing Data Contradictions in Isomer Formation

Q: Why do some synthetic routes yield cis/trans isomer mixtures, while others achieve high enantiopurity? A:

- Catalyst Specificity : Metal-free methods (e.g., acidic resins) often lack stereochemical control, producing racemic mixtures . In contrast, chiral Pd or Ru complexes enforce transition-state geometries via π-allyl or allenylidene coordination .

- Thermodynamic vs. Kinetic Control : PPA-mediated cyclization favors thermodynamically stable isomers, whereas low-temperature ionic liquid reactions trap kinetic products .

Thermal Stability and Degradation Pathways

Q: How does the thermal stability of 1,2,3,4-tetrahydroquinoline compare to benzyl alcohol in high-temperature applications? A:

- Radical Scavenging : 1,2,3,4-Tetrahydroquinoline outperforms benzyl alcohol at 425°C due to resonance-stabilized radicals from the tetrahydroquinoline ring. Ethanol additives further prolong thermal stability by inhibiting cleavage .

- Degradation Products : Prolonged heating generates quinoline via dehydrogenation and alkylated side-products from allyl group fragmentation .

Mechanistic Studies on Hydrodenitrogenation (HDN)

Q: What kinetic models describe the HDN of quinoline derivatives, and how do intermediates influence reaction rates? A:

- Pseudo-First-Order Kinetics : HDN of quinoline proceeds via hydrogenation to 1,2,3,4-tetrahydroquinoline, followed by C–N bond cleavage. Decahydroquinoline isomers (trans/cis ratios ~5:1) act as transient intermediates .

- Competitive Adsorption : o-Propylaniline accumulation slows HDN rates due to stronger adsorption on catalyst surfaces vs. tetrahydroquinoline .

Antimicrobial Activity and Structure-Activity Relationships

Q: Which structural modifications enhance the antimicrobial potency of tetrahydroquinoline derivatives? A:

- Sulfonyl Group Incorporation : 1-Benzylsulfonyl derivatives exhibit enhanced activity due to improved membrane permeability and target binding (e.g., sulfonamide interactions with bacterial enzymes) .

- Substituent Positioning : 7-Amino and 1-methyl groups in 3,4-cis configurations correlate with broad-spectrum antibacterial activity .

Tables

Table 1: Comparison of Catalytic Systems for Tetrahydroquinoline Synthesis

| Catalyst Type | Yield (%) | Selectivity (cis/trans) | Recyclability | Reference |

|---|---|---|---|---|

| [NMPH]H₂PO₄ (Ionic Liquid) | 92 | 1:1 (cis/trans) | 5 cycles | |

| Pd(II) Complex | 95 | >20:1 (3,4-cis) | Not reported | |

| Fe-ISAS/CN | 100 | 100% quinolone | 5 cycles |

Table 2: Thermal Stability of Additives at 425°C

| Additive | Lifetime (h) | Major Degradation Products |

|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | 48 | Quinoline, alkyl fragments |

| Benzyl Alcohol | 12 | Benzaldehyde, CO₂ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.